molecular formula C₁₂H₁₃NO₈ B1140715 Nicotinic Acid Acyl-beta-D-glucuronide CAS No. 24719-73-1

Nicotinic Acid Acyl-beta-D-glucuronide

Cat. No. B1140715
CAS RN: 24719-73-1
M. Wt: 299.23
InChI Key:
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Description

Nicotinic acid acyl-beta-D-glucuronide (NAG) is an important intermediate in the metabolism of nicotinic acid, an essential nutrient for humans. It is a water-soluble compound that is produced by the liver and is involved in the regulation of cholesterol, fatty acid, and glucose metabolism. NAG plays a role in several physiological processes, including the regulation of glucose and lipid metabolism, and has been studied extensively in recent years.

Scientific Research Applications

Kinetic Modelling and Structure-Property Relationships

Acyl glucuronide metabolites, such as Nicotinic Acid Acyl-beta-D-glucuronide, have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . A structurally-related series of metabolites, the acyl glucosides, have also been shown to undergo similar degradation reactions . Detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides have been reported . These models may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behavior .

Drug-Induced Toxicities

The role of acyl glucuronide (AG) metabolites as mediators of drug-induced toxicities remains controversial . This is in part due to difficulties in studying this group of reactive drug conjugates . Despite important advances in the analytical methodology used to detect, identify and quantify AGs in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their AG metabolites .

Covalent Adduct Formation

A reactive metabolite of nonsteroidal anti-inflammatory drugs (NSAIDs), acyl-β-D-glucuronide (AG), covalently binds to endogenous proteins . The covalent adduct formation of NSAIDs-AG may lead to the dysfunction of target proteins .

Mechanism of Action

Target of Action

Nicotinic Acid Acyl-beta-D-glucuronide is a metabolite of nicotinic acid . It primarily targets transport proteins in the liver and kidney . The individual transporters subject to inhibition appear to be dependent on the structure of the particular acyl glucuronide (AG), but commonly affected uptake transporters are OATP1B1/3 (hepatic) and OAT1/3 (renal), while susceptible efflux transporters include MRP2, BSEP, and BCRP on the bile canalicular membrane, and MRP3/4 on the basolateral membrane of hepatocytes .

Mode of Action

Nicotinic Acid Acyl-beta-D-glucuronide interacts with its targets by inhibiting the transport proteins. This inhibition has the potential to significantly alter intracellular levels of drugs, their metabolites, and endogenous compounds in both liver and kidney .

Biochemical Pathways

The compound is involved in the metabolism of carboxylic acid-containing drugs in both animals and humans, resulting in the formation of 1-β- O -acyl-glucuronide ester derivatives . These derivatives often circulate in plasma prior to being excreted in urine and bile .

Pharmacokinetics

It is known that the compound is a major pathway in the metabolism of nicotinic acid in hepatocytes of rats and humans . The compound circulates in plasma before being excreted in urine and bile .

Result of Action

The result of the action of Nicotinic Acid Acyl-beta-D-glucuronide is the potential alteration of intracellular levels of drugs, their metabolites, and endogenous compounds in both liver and kidney . This alteration can enhance their potential for toxicity in these organs .

properties

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(pyridine-3-carbonyloxy)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO8/c14-6-7(15)9(10(17)18)20-12(8(6)16)21-11(19)5-2-1-3-13-4-5/h1-4,6-9,12,14-16H,(H,17,18)/t6-,7-,8+,9-,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZLIYOEGIYOQP-QIDQEODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinic Acid Acyl-beta-D-glucuronide

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